1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-2-8-19(9-3-16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSRFDXYFPHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The compound consists of a triazolo-pyrimidine scaffold linked to a piperazine moiety and an ethanone group. The presence of the 4-chlorophenyl group is significant for its biological properties.
Biological Activity Overview
Research indicates that derivatives of triazolo-pyrimidines exhibit a variety of biological activities, including:
- Anticancer Activity : Triazolo-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies report effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Antiviral Activity : Certain derivatives have demonstrated potential against viral infections.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthesis pathway can be summarized as follows:
- Formation of Triazolo-Pyrimidine Core : Starting from appropriate precursors, the triazole and pyrimidine rings are synthesized through cyclization reactions.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
- Final Modification : The ethanone group is added to complete the structure.
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of related triazolo-pyrimidine compounds. In vitro tests demonstrated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research on similar triazolo derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
Anti-inflammatory Effects
In a recent study focusing on anti-inflammatory activity, derivatives were evaluated for their ability to reduce pro-inflammatory cytokines in cellular models. Results showed a dose-dependent decrease in TNF-alpha and IL-6 levels upon treatment with these compounds .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
Compounds containing triazole and pyrimidine rings have been investigated for their anticancer properties. Some studies suggest that they can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. This is particularly relevant in the context of targeted therapies where specific pathways are modulated.
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Piperazine derivatives are known to interact with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. Preliminary studies may focus on their ability to modulate serotonin or dopamine receptors.
Case Studies
-
Triazole Derivatives as Antimicrobial Agents
A study published in Molecules examined a series of triazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that modifications to the triazole ring significantly enhanced activity, suggesting that similar modifications could be explored in 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone . -
Anticancer Activity
Research conducted on related pyrimidine compounds has revealed promising anticancer activity through mechanisms involving apoptosis induction in various cancer cell lines. These findings highlight the potential for further exploration of the anticancer properties of this compound . -
Neuropharmacological Studies
A recent investigation into piperazine derivatives demonstrated their effectiveness in modulating anxiety-related behaviors in animal models. This suggests that this compound may also possess similar effects due to its structural components .
Chemical Reactions Analysis
Triazolopyrimidine Core Formation
The triazolopyrimidine scaffold is constructed through cyclization of substituted pyrimidine precursors. A chlorophenyl group is introduced via nucleophilic aromatic substitution (NAS) at elevated temperatures (80–120°C), using polar aprotic solvents like DMF or DMSO.
Piperazine Coupling
The piperazine ring is attached to the triazolopyrimidine core through a nucleophilic substitution reaction. This step employs potassium carbonate as a base and acetonitrile as the solvent, achieving >75% yield under reflux conditions.
Ethanone Derivatization
The p-tolyloxy ethanone moiety is introduced via Friedel-Crafts acylation or alkylation, depending on the substrate. Catalytic amounts of Lewis acids (e.g., AlCl₃) are used to facilitate the reaction.
| Synthetic Step | Reagents/Conditions | Key Functional Groups Introduced |
|---|---|---|
| Triazolopyrimidine formation | DMF, 100°C, 12h | Chlorophenyl, triazole |
| Piperazine coupling | K₂CO₃, CH₃CN, reflux | Piperazine linkage |
| Ethanone derivatization | AlCl₃, CH₂Cl₂, RT | p-Tolyloxy, carbonyl |
Reactivity in Functionalization Reactions
The compound exhibits reactivity at three primary sites:
-
Chlorophenyl Group : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄.
-
Triazole Ring : Stable under acidic conditions but susceptible to reductive cleavage via catalytic hydrogenation (H₂/Pd-C).
-
Piperazine Nitrogen : Participates in alkylation or acylation reactions to introduce substituents (e.g., methyl groups using methyl iodide).
Example Reaction Table :
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted triazolopyrimidine derivative |
| Reductive cleavage | 10% Pd/C, H₂ (1 atm), EtOH, 50°C | Open-ring amine intermediate |
| Piperazine alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpiperazine analog |
Stability and Degradation Pathways
-
Hydrolytic Stability : The triazole ring remains intact under neutral aqueous conditions but degrades in strong acids (pH < 2) or bases (pH > 12).
-
Thermal Decomposition : Onset at 220°C, producing chlorobenzene and CO₂ as primary degradation products (TGA data) .
Comparative Reactivity with Structural Analogs
The compound’s unique chlorophenyl and p-tolyloxy groups enhance its reactivity compared to derivatives like 1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone . Key differences include:
Q & A
Q. What are the key synthetic challenges in preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of triazole-pyrimidine cores and coupling with piperazine and phenoxyacetone moieties. Critical challenges include controlling regioselectivity during triazole formation and minimizing side products during nucleophilic substitutions. Optimizing reaction conditions (e.g., using Pd/C catalysts in dimethylformamide at 80–100°C) and purification via column chromatography improves yields .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., carbonyl at ~170 ppm) .
- IR: Confirms functional groups (C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
- X-ray crystallography: Resolves 3D geometry and confirms regiochemistry of the triazole ring using SHELX programs .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays to evaluate cytotoxicity (e.g., MTT assay on MCF7/A549 cancer cells) and enzyme inhibition (e.g., COX-2 or kinase assays). IC₅₀ values should be compared to reference drugs (e.g., doxorubicin) .
Q. What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like kinases. Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with chlorophenyl groups .
Q. How does the chlorophenyl substituent influence physicochemical properties?
The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Solubility in DMSO or ethanol facilitates in vitro testing .
Advanced Research Questions
Q. How can contradictory bioassay data (e.g., variable IC₅₀ across cell lines) be resolved?
- Mechanistic studies: Use RNA sequencing to identify differential gene expression in responsive vs. resistant cell lines.
- Metabolic stability: Test compound degradation in liver microsomes to assess bioavailability .
- Off-target profiling: Screen against a kinase panel to identify unintended interactions .
Q. What strategies improve synthetic yield while minimizing impurities?
- Microwave-assisted synthesis: Reduces reaction time for cyclization steps (e.g., from 24h to 2h at 150°C).
- Flow chemistry: Enhances reproducibility in coupling reactions .
- HPLC-MS monitoring: Identifies side products (e.g., dechlorinated byproducts) for real-time optimization .
Q. How can structure-activity relationships (SAR) guide further modifications?
- Piperazine substituents: Replace with morpholine to test flexibility requirements.
- Phenoxy group variations: Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density .
- Triazole core modifications: Compare [1,2,3]triazolo[4,5-d]pyrimidine with [1,2,4]triazolo[1,5-a]pyrimidine analogs .
Q. What advanced NMR techniques resolve conformational ambiguities?
- NOESY: Identifies spatial proximity between piperazine protons and aromatic rings.
- HSQC: Correlates ¹H-¹³C signals for crowded regions (e.g., overlapping triazole/pyrimidine carbons) .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what are key ADMET gaps?
- In vitro: Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition.
- In vivo (rodents): Assess oral bioavailability and brain penetration. Poor solubility (<10 µg/mL) may necessitate prodrug strategies .
Data Contradiction Analysis
Q. Discrepancies in enzyme inhibition How to validate target specificity?
- Biochemical assays: Use purified enzymes (e.g., COX-2) to rule out cell-based assay interference.
- CRISPR knockouts: Eliminate putative targets (e.g., PTK2B) in cell lines to confirm on-mechanism effects .
Q. Conflicting crystallography vs. computational docking poses: Which takes precedence?
Crystallographic data should override docking predictions. Refine docking parameters (e.g., grid box size, water inclusion) using crystallographic coordinates as a reference .
Methodological Tables
Table 1: Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Triazole formation | NaN₃, CuI, DMF, 80°C | Microwave heating (150°C, 2h) | |
| Piperazine coupling | K₂CO₃, DCM, reflux | Pd/C catalyst, ethanol, 70°C | |
| Final purification | Silica gel chromatography (EtOAc/Hexane) | Preparative HPLC (C18 column) |
Table 2: Biological Screening Workflow
| Assay Type | Protocol Highlights | Key Metrics | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | 48h incubation, 10 µM test concentration | IC₅₀, selectivity index (SI) | |
| Kinase inhibition | ADP-Glo™ assay, 1 µM ATP | % inhibition at 10 µM | |
| Metabolic stability | Liver microsomes (human/rat), 1h | Half-life (t₁/₂), Clint |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
